molecular formula C18H23N5O3 B11279179 Pentyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Pentyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11279179
M. Wt: 357.4 g/mol
InChI Key: KZPZTROMAQZYNB-UHFFFAOYSA-N
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Description

PENTYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the tetrazolopyrimidine family This compound is characterized by its unique structure, which includes a tetrazole ring fused with a pyrimidine ring, and a methoxyphenyl group attached to the tetrazole ring

Preparation Methods

The synthesis of PENTYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed multicomponent condensation reaction. This reaction typically involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of a catalyst such as hydrochloric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired tetrazolopyrimidine derivative.

Chemical Reactions Analysis

PENTYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

PENTYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PENTYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

PENTYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other tetrazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

pentyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H23N5O3/c1-4-5-8-11-26-17(24)15-12(2)19-18-20-21-22-23(18)16(15)13-9-6-7-10-14(13)25-3/h6-7,9-10,16H,4-5,8,11H2,1-3H3,(H,19,20,22)

InChI Key

KZPZTROMAQZYNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=CC=C3OC)C

Origin of Product

United States

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